tert-Butyl 1-(((benzyloxy)carbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate” is a chemical compound with the molecular formula C19H26N2O4 . It is a specialized reagent that may be used in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Scientific Research Applications
Synthesis and Structural Analysis
Research has developed efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for selective derivations on azetidine and cyclobutane rings. This compound serves as a convenient entry point to novel compounds complementing piperidine ring systems (Meyers et al., 2009). Additionally, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate showcases the molecule's mirror symmetry and the conformational preferences of its hexahydropyrimidine and 3-pyrrolin-2-one rings (Dong et al., 1999).
Peptide Synthesis and Modification
The compound has been utilized in the preparation of N-Boc-amino acids and their esters, showcasing its role in introducing Boc protecting groups to amines without racemization, making it a valuable reagent in peptide synthesis (Rao et al., 2017). Moreover, it serves as a precursor in the synthesis of conformationally constrained 7-azabicycloheptane amino acids, used for generating peptidomimetics and probing molecular conformations (Campbell & Rapoport, 1996).
Properties
IUPAC Name |
tert-butyl 2-(phenylmethoxycarbonylamino)-5-azaspiro[2.4]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-10-9-19(13-21)11-15(19)20-16(22)24-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACVJJYUNIUHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC2NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.